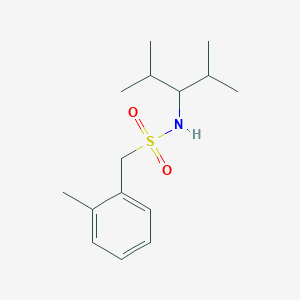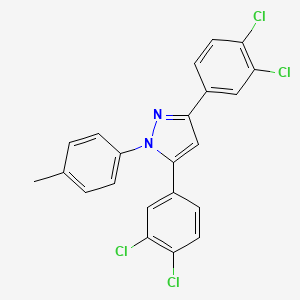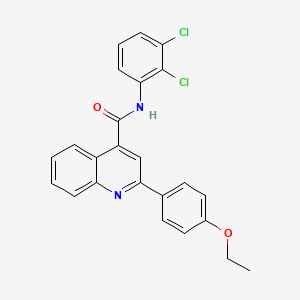
N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide, also known as IMPS, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. IMPS is a sulfonamide derivative that has been synthesized using various methods and has been found to have significant biochemical and physiological effects.
Applications De Recherche Scientifique
N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to have potential applications in various fields of scientific research. One of the major applications of N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to exhibit antitumor activity, and research is ongoing to explore its potential as an anticancer agent. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neuropathic pain.
Mécanisme D'action
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has also been found to inhibit the activity of fatty acid amide hydrolase, an enzyme involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to have significant biochemical and physiological effects. It has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has also been found to exhibit anti-inflammatory activity and has been shown to reduce inflammation in animal models of inflammatory diseases. In addition, N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to exhibit analgesic activity and has been shown to reduce pain in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide is that it is relatively easy to synthesize using readily available reagents. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has also been found to exhibit significant activity in various assays, making it a promising candidate for further research. However, one of the limitations of N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity. In addition, N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has not been extensively studied in vivo, and more research is needed to explore its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide. One of the directions is to further explore its potential as an anticancer agent. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to exhibit significant antitumor activity in vitro, and more research is needed to explore its potential in vivo. Another direction is to further explore its potential as an anti-inflammatory and analgesic agent. N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide has been found to exhibit significant activity in animal models of inflammatory diseases and neuropathic pain, and more research is needed to explore its potential as a therapeutic agent in these areas. Finally, more research is needed to understand the mechanism of action of N-(1-isopropyl-2-methylpropyl)-1-(2-methylphenyl)methanesulfonamide and to optimize its activity for various applications.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-11(2)15(12(3)4)16-19(17,18)10-14-9-7-6-8-13(14)5/h6-9,11-12,15-16H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXDQQPSNCMQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl-4-[(4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4721041.png)
![N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide](/img/structure/B4721045.png)
![1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4721052.png)
![3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4721064.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4721080.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4721081.png)
![3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4721082.png)


![1-[(3-nitrobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4721094.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4721104.png)
![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B4721121.png)
![N-[3-(1-azepanyl)propyl]-2-methylbenzamide](/img/structure/B4721125.png)